molecular formula C5H11NO2 B028145 N-Methoxy-N-methylpropionamide CAS No. 104863-65-2

N-Methoxy-N-methylpropionamide

Cat. No. B028145
M. Wt: 117.15 g/mol
InChI Key: YKVJZSZZQKQJMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Methoxy-N-methylpropionamide and its derivatives involves various chemical reactions, including hydroformylation-hydrogenation sequences, mixed anhydride methods, and the use of reactive reagents for the formation of β-keto Weinreb amides and unsymmetrical ketones. These methods demonstrate the compound's versatility in organic synthesis (García et al., 2006), (Li Yong, 2013), (Nugent & Schwartz, 2016).

Molecular Structure Analysis

The molecular structure of N-Methoxy-N-methylpropionamide and its related compounds has been characterized by various spectroscopic methods, revealing information about its conformational structure and the impact of different substituents on its properties (Loevy et al., 1978).

Chemical Reactions and Properties

N-Methoxy-N-methylpropionamide participates in a variety of chemical reactions, such as alkylation and coupling reactions, which underscore its utility in organic synthesis. These reactions enable the synthesis of complex molecules and intermediates for further chemical transformations (Murakami et al., 1998), (Selvamurugan & Aidhen, 2001).

Scientific Research Applications

  • Ribonucleic Acid Synthesis in Radish Seedlings : A study conducted by Aspart, Cooke, Delseny, and Guitton (1978) revealed that 2-(4-methyl-2,6-dinitroanilino)-N-methylpropionamide, a protein-synthesis-initiation inhibitor, selectively alters rRNA synthesis in radish seedlings. This leads to an accumulation of pre-rRNA but not polyadenylated RNA (Aspart, Cooke, Delseny, & Guitton, 1978).

  • Anticonvulsant Activities : Lee et al. (2014) found that substituted N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides exhibit potent anticonvulsant activities, offering potential treatments for neurological hyperexcitability by slowing the inactivation of sodium channels (Lee et al., 2014).

  • Central Nervous System Disorders Treatment : A 2003 study by Habernickel indicated that N-benzyl-2-amino-3-methoxypropionamides show promise as new treatments for central nervous system disorders like epilepsy, nervous anxiety, psychosis, and insomnia (Habernickel, 2003).

  • Synthesis of Methyl Methacrylate : García, Claver, Diéguez, and Masdeu-Bultó (2006) developed a one-pot method for the selective synthesis of 3-hydroxy-2-methylpropionamide, an important intermediate in the synthesis of methyl methacrylate, demonstrating excellent conversion and selectivity (García et al., 2006).

  • NMR Spectroscopy : Domingues et al. (2009) reported on the NMR spectra of phenylsulfinyl-N-methoxy-N-methylpropionamide and its derivatives, providing complete assignment of diastereomeric pairs with various substituents (Domingues et al., 2009).

  • Complex Formation with Ethers : Nikolić et al. (2007) discovered that N-methylpropionamide forms complexes with various ethers in carbontetrachloride solution, elucidating their spectroscopic characteristics and equilibrium constants for complex formation (Nikolić et al., 2007).

  • Conformational Structure Analysis : Loevy et al. (1978) studied the conformational structure of N-methylpropionamide and N-methylisobutyroamide, providing insights into their rotational isomers and conformations (Loevy et al., 1978).

  • Water Structure Effects : Hinton and Westerman (1970) investigated the structure-making and structure-breaking effects of N-methylpropionamide in water solutions, revealing insights at different mole fractions (Hinton & Westerman, 1970).

Safety And Hazards

N-Methoxy-N-methylpropionamide is classified as a dangerous substance. It is flammable and its vapors can also catch fire . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed and stored in a well-ventilated place . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

N-methoxy-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4-5(7)6(2)8-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVJZSZZQKQJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462887
Record name N-Methoxy-N-methylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methylpropionamide

CAS RN

104863-65-2
Record name N-Methoxy-N-methylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methoxy-N-methylpropionamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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